molecular formula C7H7Cl2IO B14351968 1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane CAS No. 92745-25-0

1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane

Cat. No.: B14351968
CAS No.: 92745-25-0
M. Wt: 304.94 g/mol
InChI Key: QZPKTDWSMALOLT-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, dichloro substituents, and an iodopropynyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of a suitable alkene with a carbene precursor.

    Introduction of Dichloro Substituents: The dichloro groups can be introduced via halogenation reactions, often using reagents such as chlorine gas or other chlorinating agents.

    Attachment of the Iodopropynyl Ether Group: This step involves the reaction of a propargyl alcohol derivative with iodine to form the iodopropynyl group, followed by its attachment to the cyclopropane ring through an ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The triple bond in the iodopropynyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclopropane derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclobutane: Similar structure but with a cyclobutane ring.

    1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopentane: Similar structure but with a cyclopentane ring.

Uniqueness

1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable compound for studying ring-opening reactions and other chemical transformations.

Properties

CAS No.

92745-25-0

Molecular Formula

C7H7Cl2IO

Molecular Weight

304.94 g/mol

IUPAC Name

1,1-dichloro-2-(3-iodoprop-2-ynoxymethyl)cyclopropane

InChI

InChI=1S/C7H7Cl2IO/c8-7(9)4-6(7)5-11-3-1-2-10/h6H,3-5H2

InChI Key

QZPKTDWSMALOLT-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)COCC#CI

Origin of Product

United States

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